7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
7-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O/c1-3-7-22(8-4-1)31-17-19-32(20-18-31)27-29-26-28-16-15-25(33(26)30-27)21-11-13-24(14-12-21)34-23-9-5-2-6-10-23/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQRLINVXXCPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC=NC4=N3)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-pyrimidine core substituted with phenoxy and piperazine groups, which are critical for its biological activity.
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit multiple mechanisms of action:
- Inhibition of Protein Kinases : These compounds often act as inhibitors of various protein kinases involved in cancer cell proliferation and survival. For instance, studies have shown that they can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by modulating apoptotic pathways and influencing the expression of apoptosis-related proteins .
- Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in cancer cells, thereby preventing their proliferation .
Antiproliferative Effects
The antiproliferative activity of This compound has been evaluated against several human cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| MCF-7 | 13.1 | Inhibition of tubulin polymerization |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, outperforming some established chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Case Studies
- Study on MGC-803 Cells : In vitro studies demonstrated that treatment with this compound led to a dose-dependent inhibition of growth and colony formation in MGC-803 gastric cancer cells. The compound significantly downregulated phosphorylation levels of key proteins such as ERK1/2 and AKT, indicating its potential as an ERK pathway inhibitor .
- Comparative Analysis with Other Derivatives : A comparative study involving various derivatives from the same chemical class revealed that some derivatives exhibited IC50 values as low as 0.24 µM against HCT-116 cells. This suggests that structural modifications can enhance potency and selectivity against specific cancer targets .
化学反应分析
Cyclocondensation of 1,3-Biselectrophiles
-
Reagents : 3-Amino-1,2,4-triazoles react with β-dicarbonyl or β-enaminone derivatives under acidic conditions to form the triazolopyrimidine core .
-
Example :
Post-Synthetic Functionalization
-
Phenoxyphenyl Introduction :
-
Phenylpiperazine Installation :
Reactivity and Functionalization
The triazolopyrimidine core exhibits reactivity at multiple positions, enabling further derivatization:
Electrophilic Substitution
-
Position 3 :
-
Position 5/7 :
Cross-Coupling Reactions
-
Pd-Catalyzed Couplings :
Stability and Degradation
Stability studies on analogous triazolopyrimidines reveal:
-
pH Sensitivity :
-
Thermal Stability :
Key Reaction Data
Challenges and Innovations
-
Regioselectivity : Achieving precise substitution at positions 2 and 7 remains challenging due to competing reaction pathways .
-
Green Chemistry : Recent advances employ microwave irradiation or ionic liquids to reduce reaction times and improve yields (e.g., 83% yield in 1 h under microwave conditions) .
相似化合物的比较
Table 1: Key Analogues and Their Properties
Substituent Effects on Pharmacological Profiles
Position 7 Modifications
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance metabolic stability but reduce solubility.
- Phenoxy groups (as in the target compound) improve membrane permeability and target engagement via hydrophobic interactions .
- Trimethoxyphenyl substituents (e.g., in ) mimic colchicine’s binding mode, enhancing tubulin inhibition.
Position 2 Modifications
- Piperazinyl groups (target compound) introduce basicity and conformational flexibility, favoring kinase inhibition .
- Benzylamino derivatives (e.g., 6a–d in ) show enhanced antiproliferative activity with halogen substitutions (Cl, F) due to increased electrophilicity.
Electrochemical and Physicochemical Comparisons
- Electrochemical Behavior: S1-TP and S2-TP (from ) exhibit distinct redox potentials correlated with their 5-position substituents. Chloromethyl groups (S1-TP) lower reduction potentials by 0.2 V compared to morpholinomethyl analogs.
- Solubility : Piperazinyl-substituted compounds (e.g., target compound) demonstrate higher aqueous solubility (>50 μg/mL) than arylalkylamine derivatives (e.g., 6d in ).
- Thermal Stability : Sulfonamide derivatives (8a–8f) show superior thermal stability (decomposition >250°C) due to strong hydrogen-bonding networks .
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(4-phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis protocols for structurally related triazolopyrimidines often employ stepwise cyclization and coupling reactions. For example, molten-state tetramethylenediamine (TMDP) or TMDP in ethanol/water (1:1 v/v) can catalyze the formation of the triazole ring, followed by piperazino-group introduction via nucleophilic substitution . Yield optimization requires careful control of temperature (e.g., reflux conditions) and solvent polarity. Ethanol/water mixtures enhance solubility of intermediates while minimizing side reactions . Piperazine derivatives may require pre-activation with triethylamine to improve nucleophilicity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is critical.
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine .
- Spectroscopy : IR confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., phenoxyphenyl protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What safety considerations are critical during synthesis and handling?
- Methodological Answer : TMDP, a common catalyst, is highly toxic and requires inert atmosphere handling . Piperazine derivatives may face procurement restrictions due to their misuse in illicit drug synthesis; alternatives like morpholine derivatives should be evaluated . Recrystallization solvents (e.g., methanol) must be handled in fume hoods due to volatility .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected tautomeric forms or reaction pathways)?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model tautomerism and reaction energetics. For example, ICReDD combines reaction path searches with experimental feedback to identify dominant tautomers (e.g., triazole vs. pyrimidine protonation states) and optimize conditions . Molecular dynamics simulations predict solvent effects on crystal packing, addressing discrepancies in melting points or spectral data .
Q. What strategies validate structure-activity relationships (SAR) for pharmacological targets?
- Methodological Answer :
- Functional group modulation : Replace the 4-phenylpiperazino group with ethylpiperazine or trifluoromethyl variants to assess adenosine receptor affinity, as seen in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .
- Bioisosteric replacement : Substitute the phenoxyphenyl moiety with chlorophenyl or tolyl groups to evaluate cytotoxicity trends, guided by analogues with IC₅₀ values <10 μM in cancer cell lines .
- Enzymatic assays : Test PDE inhibition using fluorescence-based assays, correlating substituent electronegativity (e.g., trifluoromethyl) with binding affinity .
Q. How can reaction mechanisms be elucidated for complex heterocyclic systems like triazolopyrimidines?
- Methodological Answer :
- Isotopic labeling : Track ¹⁵N-labeled intermediates during cyclization to confirm ring-closure pathways .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., piperazino-group coupling) .
- Computational modeling : Transition state analysis using Gaussian or ORCA software identifies key intermediates, such as zwitterionic species in triazole formation .
Q. What advanced separation techniques improve purity for structurally similar byproducts?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to resolve regioisomers .
- Membrane technologies : Nanofiltration removes unreacted piperazine derivatives while retaining the target compound .
- Recrystallization optimization : Methanol/water mixtures (3:1 v/v) yield high-purity crystals (>98%) by exploiting solubility differences .
Q. How does polymorphism impact the compound's physicochemical properties and bioactivity?
- Methodological Answer :
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (e.g., endothermic peaks at 220–250°C) .
- Powder XRD : Compare diffraction patterns to known crystal forms (e.g., monoclinic vs. triclinic systems) .
- Solubility studies : Polymorphs with looser crystal packing (e.g., Form II) exhibit 2–3× higher aqueous solubility, critical for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
